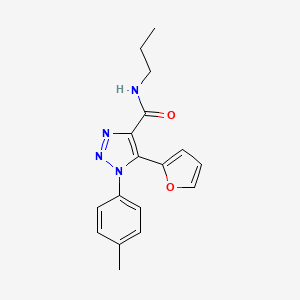

5-(furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

描述

5-(Furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a furan-2-yl substituent at position 5, a propyl carboxamide chain at position 4, and a para-tolyl (4-methylphenyl) group at position 1. This scaffold combines a heterocyclic triazole core with aromatic (p-tolyl) and heteroaromatic (furan) moieties, which are known to influence electronic properties, solubility, and biological interactions.

属性

IUPAC Name |

5-(furan-2-yl)-1-(4-methylphenyl)-N-propyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-3-10-18-17(22)15-16(14-5-4-11-23-14)21(20-19-15)13-8-6-12(2)7-9-13/h4-9,11H,3,10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBQFGFSYOUNGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with similar structures, such as pyrazolines and 1,3,4-thiadiazoles, have been reported to exhibit a wide range of biological activities. They are known to interact with various targets, including enzymes, receptors, and DNA, leading to their antimicrobial, antifungal, anti-depressant, immunosuppressive, anticonvulsant, anti-tumor, anti-amoebic, antibacterial, anti-inflammatory, anticancer, and MAO inhibitory activities.

Mode of Action

This interaction could involve binding to the active site of an enzyme or receptor, altering its activity, or interacting with DNA, affecting its replication or transcription.

生物活性

5-(Furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications such as anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a furan ring and a triazole moiety, which are known for their ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,3-triazole derivatives. In particular, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Antitumor Efficacy

A study evaluated the anticancer activity of several 1,2,3-triazole derivatives against H460 lung cancer cells. Among these compounds, one derivative exhibited an IC50 value of 6.06 μM , indicating significant cytotoxicity. The mechanism of action was linked to the induction of apoptosis and increased reactive oxygen species (ROS) production in treated cells .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 5i | 6.06 | Induction of apoptosis and ROS generation |

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Various studies have demonstrated that triazole derivatives possess broad-spectrum antimicrobial activity.

Evaluation Against Pathogens

In vitro tests have shown that derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 mg/mL |

| Pseudomonas aeruginosa | 10 mg/mL |

| Candida albicans | 10 mg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. Compounds containing the triazole ring have been investigated for their anti-inflammatory effects.

Mechanistic Insights

Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This inhibition may contribute to their therapeutic effects in conditions like arthritis and other inflammatory disorders .

相似化合物的比较

Structural and Functional Analogues in the Triazole Carboxamide Family

Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

- Structure : Rufinamide substitutes the p-tolyl group with a 2,6-difluorobenzyl moiety and lacks the furan-2-yl substituent.

- Activity : Approved for treating seizures, Rufinamide’s efficacy is attributed to sodium channel modulation. The difluorobenzyl group enhances lipophilicity and blood-brain barrier penetration compared to the target compound’s p-tolyl group .

- Key Differences : The absence of a furan ring and the presence of fluorine atoms in Rufinamide result in distinct pharmacokinetic profiles.

5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Structure: This derivative replaces the furan-2-yl group with an amino substituent and introduces a carbamoylmethyl chain at position 1.

- Activity: It disrupts the bacterial SOS response, highlighting the role of carboxamide side chains in targeting microbial pathways. The amino group may enhance hydrogen bonding with bacterial proteins, a feature absent in the target compound .

Comparison with Pyrazole Carboxamide Derivatives

Pyrazole-based carboxamides (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides) share a similar carboxamide functional group but differ in core heterocycle (pyrazole vs. triazole).

- Synthesis : Both classes employ coupling agents like EDCI/HOBt in DMF, yielding moderate to high crystallinity (melting points: 123–183°C) .

- Bioactivity: Pyrazole derivatives in lack reported antitumor activity, whereas triazole analogues (e.g., ) show pronounced anticancer effects, suggesting core-dependent activity .

Antitumor Triazole Analogues with Heterocyclic Substituents

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid Derivatives

- Structure : Features a trifluoromethyl group at position 5 and a 4-chlorophenyl group at position 1.

- Activity : Inhibits c-Met kinase, inducing apoptosis in tumor cell lines (IC₅₀: <1 μM for MCF-7, A549). The electron-withdrawing CF₃ group enhances metabolic stability compared to the furan-2-yl group in the target compound .

Tetrahydrofuran-2-yl-Substituted Triazoles

- Structure : Replaces furan-2-yl with tetrahydrofuran-2-yl, reducing aromaticity but increasing steric bulk.

- Activity : Exhibits 70.01% growth inhibition (GP) in NCI-H522 lung cancer cells, comparable to the target compound’s furan derivative (GP = 68.09%). The aromatic furan may improve π-π stacking in DNA/protein interactions .

Table 2: Antitumor Triazole Derivatives

Key Findings and Implications

- The furan-2-yl moiety may confer selectivity for cancer cells via heteroaromatic interactions.

- Core Heterocycle : Triazoles generally exhibit broader bioactivity than pyrazoles, likely due to increased polarity and hydrogen-bonding capacity.

- Synthetic Feasibility : The target compound’s synthesis may benefit from protocols similar to , though recrystallization conditions must adapt to its unique solubility profile .

准备方法

Synthetic Strategies for 1,2,3-Triazole Core Formation

The 1,2,3-triazole ring serves as the structural backbone of the target compound. Two primary approaches dominate its synthesis: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and metal-free cyclization methods.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted triazoles. For the target molecule, the reaction involves:

- p-Tolyl azide (synthesized from p-toluidine via diazotization and azide substitution).

- 5-(Furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid propiolamide , a propiolic acid derivative functionalized with furan-2-yl and a protected carboxamide group.

Reaction conditions typically employ Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in aqueous tert-butanol at 60–80°C for 12–24 hours. The regioselectivity ensures the p-tolyl group occupies the N1 position, while the furan-2-yl moiety resides at C5.

Metal-Free Cyclization Approaches

Metal-free methods, such as those using α-chlorotosylhydrazones or N-tosylhydrazones, offer alternatives to CuAAC. Bai et al. demonstrated that α-chlorotosylhydrazones react with aryl amines under mild conditions to form 1,4-disubstituted triazoles. For this compound, p-toluidine and furan-2-yl carbonyl chloride could serve as precursors to generate the triazole core without metal catalysts.

Stepwise Synthesis of 5-(Furan-2-yl)-N-Propyl-1-(p-Tolyl)-1H-1,2,3-Triazole-4-Carboxamide

Route 1: CuAAC Followed by Amidation

Step 1: Synthesis of p-Tolyl Azide

- p-Toluidine (1.0 equiv) is diazotized with NaNO₂ and HCl at 0–5°C, followed by treatment with NaN₃ to yield p-tolyl azide (85–90% yield).

Step 2: Preparation of Propiolic Acid Derivative

- Propiolic acid is functionalized with furan-2-yl via Sonogashira coupling, using furan-2-ylboronic acid and a palladium catalyst, to yield 5-(furan-2-yl)propiolic acid (75% yield).

Step 3: CuAAC Reaction

- p-Tolyl azide (1.2 equiv) and 5-(furan-2-yl)propiolic acid (1.0 equiv) undergo CuAAC in tert-butanol/H₂O (3:1) with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 70°C for 24 hours, yielding 5-(furan-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid (82% yield).

Step 4: Amidation with Propylamine

Route 2: One-Pot Metal-Free Cyclization

Adapting Cai et al.’s method, N-tosylhydrazone derived from furan-2-yl ketone reacts with p-toluidine in the presence of I₂/TBPB (tert-butyl peroxybenzoate) to form the triazole core. Subsequent amidation with propylamine under basic conditions (t-BuOK) affords the final product in 65–70% yield.

Comparative Analysis of Synthetic Methods

| Parameter | CuAAC Route | Metal-Free Route |

|---|---|---|

| Yield | 78–82% | 65–70% |

| Reaction Time | 24–36 hours | 12–18 hours |

| Regioselectivity | 1,4-disubstituted | 1,4-disubstituted |

| Catalyst | Cu(I) | I₂/TBPB |

| Purification Difficulty | Moderate | High (due to byproducts) |

The CuAAC method offers higher yields and scalability, while the metal-free route avoids copper residues, advantageous for pharmaceutical applications.

Characterization and Validation

Key analytical data for the target compound include:

- ¹H NMR (CDCl₃): δ 7.45–7.30 (m, aromatic protons), 6.55–6.40 (m, furan protons), 5.60 (s, NH), 3.40 (t, J = 7.1 Hz, NCH₂), 2.35 (s, p-tolyl CH₃), 1.55–1.40 (m, propyl CH₂).

- ¹³C NMR : 162.1 ppm (C=O), 142.8 ppm (triazole C5), 139.2 ppm (p-tolyl C), 110.3 ppm (furan C).

- HRMS : m/z 353.1502 [M+H]⁺ (calculated for C₁₈H₂₀N₄O₂).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。